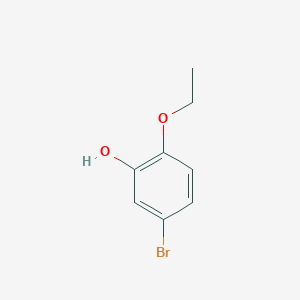

5-Bromo-2-ethoxyphenol

Vue d'ensemble

Description

“5-Bromo-2-ethoxyphenol” is a chemical compound with the molecular formula C7H7BrO2 and a molecular weight of 203.04 . It is synthesized by taking o-methoxyphenol as the raw materials .

Synthesis Analysis

The synthesis of “5-Bromo-2-ethoxyphenol” involves three steps :

Molecular Structure Analysis

The InChI code for “5-Bromo-2-ethoxyphenol” is 1S/C7H7BrO2/c1-10-7-3-2-5 (8)4-6 (7)9/h2-4,9H,1H3 . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Bromo-2-ethoxyphenol” include acetylation, bromination, and deacetylation . The specific reactions are not detailed in the sources.

Physical And Chemical Properties Analysis

The physical form of “5-Bromo-2-ethoxyphenol” is a crystal or powder that can range in color from white to gray to very pale yellow to yellow . The storage temperature is room temperature .

Applications De Recherche Scientifique

Metabolic Pathways and Toxicity Studies

5-Bromo-2-ethoxyphenol is an analog of bromophenols, compounds that have been studied extensively for their various biological properties and effects. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) was studied in rats, revealing insights into metabolic pathways and potential toxicological implications (Kanamori et al., 2002). Further, the disposition of this compound in rats post subcutaneous administration was investigated to understand its pharmacokinetics, including tissue distribution and metabolite formation (Rohanová et al., 2008).

Anti-Hyperglycemic Effects and Potential Therapeutic Applications

Bromophenol derivatives exhibit significant biological activities. For example, certain bromophenol derivatives have shown inhibitory activity against Protein tyrosine phosphatase 1B (PTP1B), a negative regulator in insulin signaling pathways, highlighting their potential as therapeutic agents for type 2 diabetes mellitus. The anti-hyperglycemic effects of these compounds were studied in diabetic rats, demonstrating their efficacy in reducing fasting blood glucose levels, suggesting a clinical significance in managing type 2 diabetes mellitus (Shi et al., 2008).

Effects on Cellular Functions

The effects of novel brominated compounds on cellular functions have been studied extensively. For instance, the impact of novel brominated flame retardants and their metabolites on cytotoxicity in human umbilical vein endothelial cells was examined, indicating the potential risks associated with exposure to these compounds and emphasizing the importance of understanding their metabolism and toxicity profiles (Chen et al., 2020).

Potential in Disease Management

Some studies focused on the potential of bromophenol derivatives in disease management. A natural bromophenol isolated from marine red alga was found to inhibit PTP1B activity, enhancing insulin signaling and glucose uptake in insulin-resistant cells. This compound also showed effects against oxidative stress and reduced blood glucose levels in diabetic mice, suggesting its potential as a lead compound for diabetes management (Guo et al., 2020).

Safety And Hazards

Safety information for “5-Bromo-2-ethoxyphenol” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

5-bromo-2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVFYMIAZFIZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)

![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)

![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)